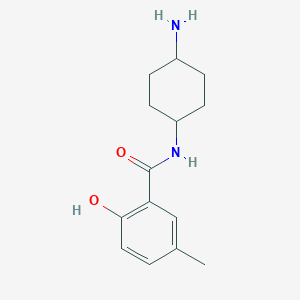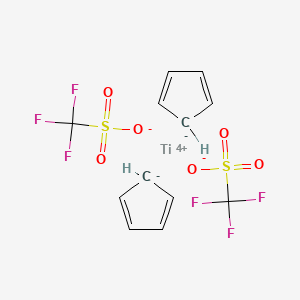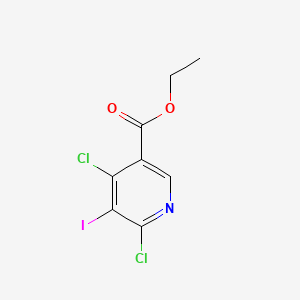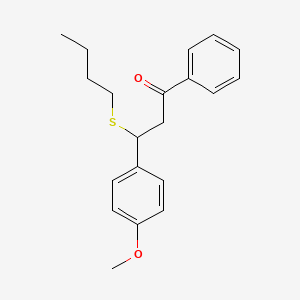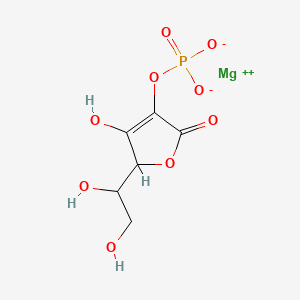
2-Phospho-L-ascorbic acid (magnesium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phospho-L-ascorbic acid (magnesium) is a stable derivative of vitamin C (L-ascorbic acid). It is commonly used in various scientific and industrial applications due to its enhanced stability and slow hydrolysis by phosphatases present in cell membranes . This compound is particularly valued in cell and tissue therapy, where it serves as a replacement for the unstable ascorbate and exhibits additional cell-biological functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phospho-L-ascorbic acid (magnesium) involves the phosphorylation of L-ascorbic acid. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .
Industrial Production Methods: Industrial production of 2-Phospho-L-ascorbic acid (magnesium) follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, avoiding the use of organic solvents and minimizing waste. The final product is purified through crystallization or other separation techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phospho-L-ascorbic acid (magnesium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid under certain conditions.
Reduction: It can act as a reducing agent in biochemical reactions.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Various phosphorylated derivatives.
Applications De Recherche Scientifique
2-Phospho-L-ascorbic acid (magnesium) has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and assays.
Biology: Plays a crucial role in cell culture media, promoting cell growth and differentiation.
Industry: Utilized in cosmetic formulations for its antioxidant properties and stability.
Mécanisme D'action
The mechanism of action of 2-Phospho-L-ascorbic acid (magnesium) involves its role as a co-factor for Fe (II) 2-oxoglutarate dioxygenase enzymes. It promotes the activity of ten-eleven translocation (TET) enzymes, leading to DNA demethylation in embryonic stem cells. This regulation of gene expression is crucial for maintaining stem cell function and promoting somatic cell reprogramming . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
L-Ascorbic acid 2-phosphate trisodium salt: Another stable derivative of vitamin C used in similar applications.
Magnesium Ascorbyl Phosphate: Known for its stability and use in cosmetic formulations.
Uniqueness: 2-Phospho-L-ascorbic acid (magnesium) stands out due to its enhanced stability and slow hydrolysis, making it particularly suitable for long-term applications in cell culture and regenerative medicine . Its ability to promote collagen synthesis and protect against oxidative damage further distinguishes it from other vitamin C derivatives .
Propriétés
IUPAC Name |
magnesium;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGRWJEQJVZTM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7MgO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
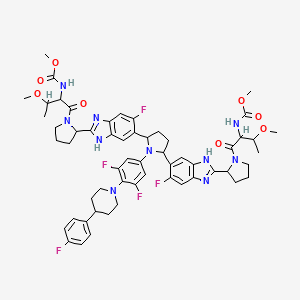
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)
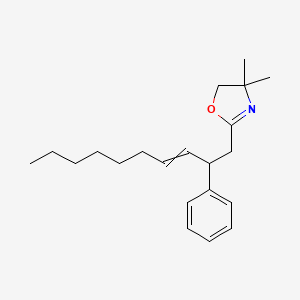
![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)

